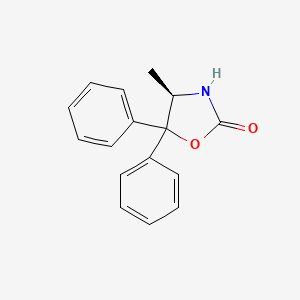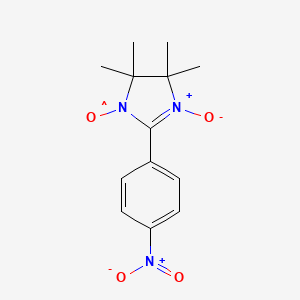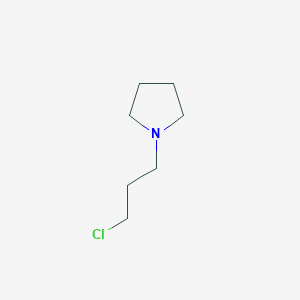
(R)-4-Methyl-5,5-diphenyloxazolidin-2-one
Overview
Description
®-4-Methyl-5,5-diphenyloxazolidin-2-one is a chiral oxazolidinone derivative widely used in asymmetric synthesis. This compound is known for its ability to act as a chiral auxiliary, facilitating the formation of enantiomerically pure compounds. Its unique structure, featuring a five-membered oxazolidinone ring with a methyl group and two phenyl groups, contributes to its effectiveness in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Methyl-5,5-diphenyloxazolidin-2-one typically involves the cyclization of an appropriate amino alcohol with a carbonyl compound. One common method is the reaction of ®-phenylglycinol with benzaldehyde, followed by cyclization with phosgene or a phosgene equivalent. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of ®-4-Methyl-5,5-diphenyloxazolidin-2-one may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: ®-4-Methyl-5,5-diphenyloxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives with different functional groups.
Reduction: Reduction reactions can modify the oxazolidinone ring, leading to the formation of different chiral intermediates.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce halogens or nitro groups onto the phenyl rings.
Scientific Research Applications
®-4-Methyl-5,5-diphenyloxazolidin-2-one has numerous applications in scientific research:
Chemistry: It is extensively used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound’s chiral nature makes it valuable in studying enzyme-substrate interactions and stereoselective biological processes.
Medicine: It serves as a building block for the synthesis of pharmaceuticals, particularly those requiring high enantiomeric purity.
Industry: The compound is utilized in the production of fine chemicals and specialty materials, where chirality is a critical factor.
Mechanism of Action
The mechanism by which ®-4-Methyl-5,5-diphenyloxazolidin-2-one exerts its effects is primarily through its role as a chiral auxiliary. It facilitates the formation of enantiomerically pure products by providing a chiral environment that influences the stereochemistry of the reaction. The molecular targets and pathways involved include interactions with various reagents and catalysts that promote selective formation of one enantiomer over the other.
Comparison with Similar Compounds
(S)-4-Methyl-5,5-diphenyloxazolidin-2-one: The enantiomer of the compound, used similarly in asymmetric synthesis.
4-Isopropyl-5,5-diphenyloxazolidin-2-one: Another oxazolidinone derivative with an isopropyl group instead of a methyl group.
4-Benzyl-5,5-diphenyloxazolidin-2-one: A derivative with a benzyl group, offering different steric and electronic properties.
Uniqueness: ®-4-Methyl-5,5-diphenyloxazolidin-2-one is unique due to its specific chiral configuration and the presence of two phenyl groups, which provide steric hindrance and electronic effects that enhance its effectiveness as a chiral auxiliary. Its ability to facilitate the formation of enantiomerically pure compounds with high selectivity sets it apart from other similar compounds.
Properties
IUPAC Name |
(4R)-4-methyl-5,5-diphenyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-12-16(19-15(18)17-12,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,1H3,(H,17,18)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URUDVMKJOXKZHR-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444098 | |
| Record name | (4R)-4-Methyl-5,5-diphenyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223906-37-4 | |
| Record name | (4R)-4-Methyl-5,5-diphenyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Hydroxy-benzo[b]thiophene-7-carboxaldehyde](/img/structure/B1588876.png)
![5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B1588877.png)



![3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-2,2'-diol](/img/structure/B1588883.png)


![1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide](/img/structure/B1588887.png)



